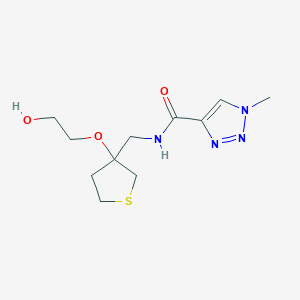

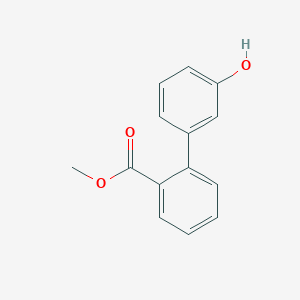

Methyl 2-(3-hydroxyphenyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-hydroxyphenyl)benzoate is an organic compound . It is an ester with a molecular formula of C14H12O3 and a molecular weight of 228.24 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular structure of Methyl 2-(3-hydroxyphenyl)benzoate is characterized by a benzene ring connected to an ester functional group . The structure can be represented as C6H5−C(=O)−O−CH3 . The exact 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Methyl 2-(3-hydroxyphenyl)benzoate has a predicted boiling point of 415.7±38.0 °C and a predicted density of 1.194±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 9.61±0.10 .Scientific Research Applications

Antimicrobial Activity

“Methyl 2-(3-hydroxyphenyl)benzoate” has been used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds . These compounds have been tested for in vitro antimicrobial activity and some of them have shown potent activity among the tested strains . This suggests that “Methyl 2-(3-hydroxyphenyl)benzoate” could be used in the development of new antibacterial agents .

Nonlinear Optical Applications

“Methyl 2-(3-hydroxyphenyl)benzoate” has been used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals have been grown by slow solvent evaporation (SSE) method . The second order hyperpolarizability of these crystals has been analyzed theoretically , suggesting that “Methyl 2-(3-hydroxyphenyl)benzoate” could be used in the development of optoelectronics devices .

Drug Synthesis

“Methyl 2-(3-hydroxyphenyl)benzoate” can be considered as a significant structure and an excellent precursor for the search of new bioactive molecules . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

Future Directions

While the future directions for Methyl 2-(3-hydroxyphenyl)benzoate are not explicitly mentioned in the search results, similar compounds like Methyl benzoate have sparked interest in their potential as a biofuel, particularly for aviation applications due to their high energy density and low freezing point .

Mechanism of Action

Target of Action

It’s known that phenolic compounds, which this molecule is a part of, have a wide range of targets due to their antioxidant, anti-inflammatory, and antimicrobial properties .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting the function of specific enzymes .

Biochemical Pathways

Phenolic compounds like Methyl 2-(3-hydroxyphenyl)benzoate are synthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans . The exact downstream effects of these pathways can vary greatly depending on the specific compound and its targets.

Pharmacokinetics

A study on a similar compound, methyl 3,4-dihydroxybenzoate, showed fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It was also found to permeate the blood-brain barrier and rapidly distribute to all organs . These properties may be similar for Methyl 2-(3-hydroxyphenyl)benzoate, but further studies are needed to confirm this.

Result of Action

Phenolic compounds in general are known for their antioxidant, anti-inflammatory, and antimicrobial effects . They can neutralize harmful free radicals, reduce inflammation, and inhibit the growth of microbes .

Action Environment

The action, efficacy, and stability of Methyl 2-(3-hydroxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other compounds can influence its action, either through synergistic effects or by competing for the same targets

properties

IUPAC Name |

methyl 2-(3-hydroxyphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAIWPOTPHTNKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2523254.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2523257.png)

![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2523259.png)

![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)